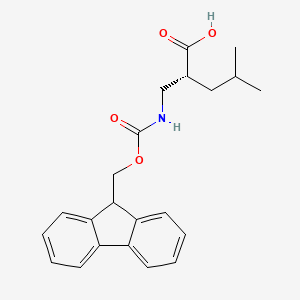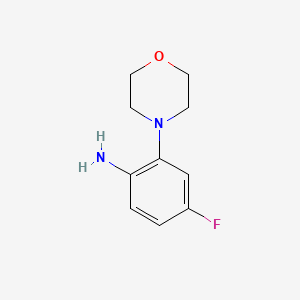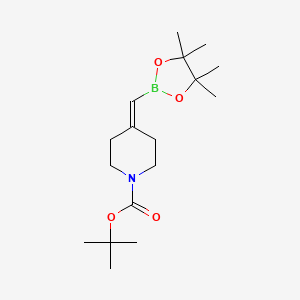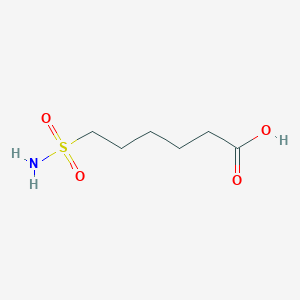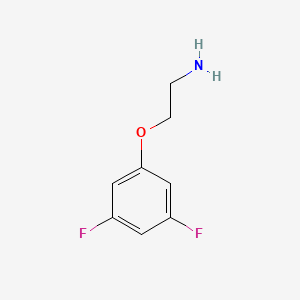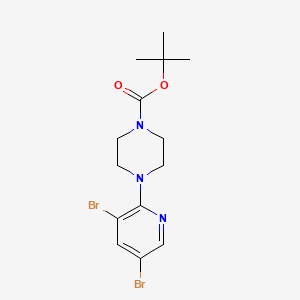
Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19Br2N3O2 . It is also known as 4-(3,5-Dibromopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H19Br2N3O2 . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 421.13 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique
Graphical Synthetic Routes of Vandetanib
Vandetanib's synthesis involves various steps, including substitution, deprotection, and cyclization. In these processes, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is used as an intermediate. This synthesis route is considered favorable due to its high yield and commercial value for industrial production (W. Mi, 2015).
Synthetic Phenolic Antioxidants and Environmental Impact
The compound 2,6-di-tert-butyl-4-methylphenol, a type of synthetic phenolic antioxidant, has been detected in various environmental matrices. Research suggests these antioxidants can cause hepatic toxicity and have endocrine-disrupting effects. The transformation products of these compounds are sometimes more toxic than the parent compound, necessitating future research into novel SPAs with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives, including tert-butanesulfinamide, are integral in the synthesis of various therapeutic compounds. These derivatives form the core structure of numerous drugs with a wide range of therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. The slight modification in the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules (A. Rathi et al., 2016).
Piperazine and Morpholine in Medicinal Chemistry
Piperazine and morpholine derivatives show a broad spectrum of pharmaceutical applications. Recent advancements in synthetic methods for these derivatives have led to the discovery of potent pharmacophoric activities. This highlights the potential of piperazine and morpholine as versatile scaffolds in drug discovery (Al-Ghorbani Mohammed et al., 2015).
Environmental and Biological Implications of tert-Butyl Compounds
The tertiary butyl group, often found in environmental pollutants like 4-tert-Octylphenol, demonstrates various biological activities and is a subject of concern due to its presence in all environmental compartments. The degradation products of these compounds can be more toxic than the parent compound, indicating the need for improved removal techniques from environmental waters (L. Olaniyan et al., 2020).
Propriétés
IUPAC Name |
tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLOFXPVBYRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

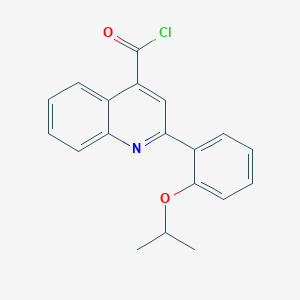
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
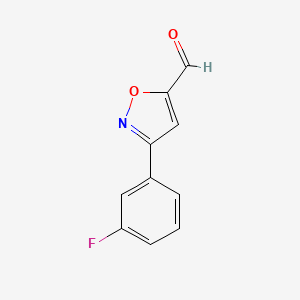
![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)
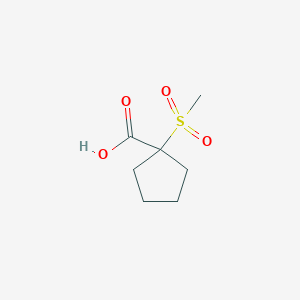
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)
